Carboxyebselen

Übersicht

Beschreibung

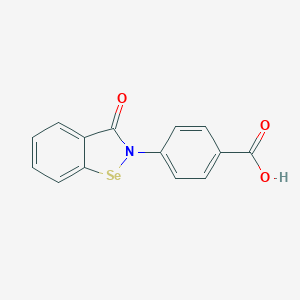

Carboxyebselen (CAS 153871-75-1) is a benzoisoselenazole derivative with a carboxylic acid functional group, giving it distinct chemical and pharmacological properties. Its molecular formula is C₁₄H₉NO₃Se, and it is recognized as a potent and selective inhibitor of endothelial nitric oxide synthase (eNOS) . The selenium atom in its benzisoselenazole ring contributes to its redox activity, distinguishing it from sulfur-containing analogs like saccharin derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carboxyebselen can be synthesized through several synthetic routes. One common method involves the reaction of 2-phenyl-1,2-benzisoselenazol-3(2H)-one with carboxylic acid derivatives under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including selenation, cyclization, and oxidation .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of high-purity starting materials, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Carboxyebselen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form selenenic acid intermediates.

Reduction: It can be reduced back to its selenol form by reducing agents such as glutathione.

Substitution: this compound can participate in substitution reactions with thiol-containing compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Glutathione or other reducing agents.

Substitution: Thiol-containing compounds under mild conditions.

Major Products Formed:

Oxidation: Selenenic acid intermediates.

Reduction: Selenol form of this compound.

Substitution: Thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Carboxyebselen has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions due to its redox properties.

Biology: Studied for its role in modulating oxidative stress and protecting cells from damage.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of antioxidant formulations and as a stabilizer in various industrial processes .

Wirkmechanismus

Carboxyebselen exerts its effects through several mechanisms:

Antioxidant Activity: Mimics glutathione peroxidase activity, reducing reactive oxygen species and protecting cells from oxidative damage.

Inhibition of Nitric Oxide Synthase: Selectively inhibits endothelial nitric oxide synthase, modulating nitric oxide levels and affecting vascular function.

Interaction with Thiol Groups: Reacts with thiol groups in proteins, affecting their function and activity

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Saccharin Sodium Salt Hydrate (CAS 82385-42-0)

Structural Similarities :

- Both Carboxyebselen and saccharin sodium salt hydrate feature a benzisothiazole/isoselenazole ring system.

- Saccharin substitutes sulfur for selenium, resulting in a benzisothiazole-1,1-dioxide core .

Functional Differences :

- Saccharin is primarily used as a sweetener, whereas this compound exhibits enzymatic inhibitory activity.

- The selenium atom in this compound enhances its redox-modulating capacity, unlike sulfur in saccharin .

Carboxyibuprofen (CAS 15935-54-3)

Structural Similarities :

- Both compounds contain a carboxylic acid group, which influences their solubility and binding affinity.

- Carboxyibuprofen is a propionic acid derivative with a branched alkyl chain, while this compound features a rigid heterocyclic ring .

Functional Differences :

- Carboxyibuprofen is a metabolite of ibuprofen, targeting cyclooxygenase (COX) enzymes for anti-inflammatory effects.

- This compound’s eNOS inhibition suggests a distinct mechanism focused on NO pathway regulation .

Comparison with Functionally Similar Compounds

Aminoguanidine Hydrochloride (CAS 1937-19-5)

Functional Similarities :

- Both inhibit nitric oxide synthase (NOS). Aminoguanidine is a broad-spectrum NOS inhibitor, targeting inducible NOS (iNOS) and diamine oxidase .

Key Differences :

- Structure: Aminoguanidine is a small molecule with a guanidine group, lacking the heterocyclic selenium ring of this compound.

L-NIL Hydrochloride (MCE Product)

Functional Similarities :

- L-NIL hydrochloride is a selective iNOS inhibitor, sharing this compound’s focus on modulating NO pathways .

Key Differences :

- Target Specificity: L-NIL targets iNOS (associated with inflammation), while this compound’s eNOS inhibition is more relevant to endothelial dysfunction .

- Chemical Class : L-NIL is a lysine derivative, contrasting with this compound’s selenium-based heterocycle.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogs

Table 2: Pharmacological Efficacy Metrics

*Representative values from literature; exact values may vary by assay conditions.

Biologische Aktivität

Carboxyebselen, a derivative of ebselen, is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and various applications based on recent research findings.

Overview of this compound

This compound (HOOC-Ebs) is characterized by a carboxylic acid group attached to the ebselen structure. This modification enhances its solubility and bioavailability compared to ebselen itself. The compound has been studied for its ability to modulate oxidative stress, inhibit nitric oxide synthase (NOS), and exhibit antibacterial properties.

- Antioxidant Activity :

- Inhibition of Nitric Oxide Synthase :

- Interaction with Thioredoxin Reductase :

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

Antibacterial Efficacy :

A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-negative (e.g., E. coli) and Gram-positive bacteria. The compound's mechanism involved the inhibition of bacterial TrxR, leading to increased oxidative stress and subsequent bacterial death . -

Oxidative Stress Modulation :

Research indicated that this compound could effectively reduce oxidative stress markers in cellular models exposed to harmful stimuli. This suggests its potential as a protective agent in conditions characterized by elevated oxidative stress . -

Therapeutic Potential :

The compound has been investigated for its therapeutic effects in various disease models, including those related to inflammation and cancer. Its ability to modulate key signaling pathways makes it a candidate for further clinical exploration .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing Carboxyebselen synthesis, and how can reproducibility be ensured?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, catalyst ratios). Characterization should include NMR, HPLC, and mass spectrometry to confirm purity and structure. For reproducibility, document all procedural details (e.g., solvent degassing, inert atmosphere protocols) and validate results across independent trials .

Q. How do researchers validate this compound’s mechanism of action in oxidative stress models?

- Methodological Answer : Use in vitro assays (e.g., ROS scavenging in cell lines like SH-SY5Y) combined with knockout models (e.g., GPx1-deficient cells) to isolate this compound’s effects. Cross-validate findings with in vivo models (e.g., murine ischemia-reperfusion injury) and correlate outcomes with biomarkers (e.g., glutathione levels) .

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound efficacy studies?

- Methodological Answer : Prioritize in vitro models for mechanistic screening (e.g., enzyme inhibition assays) and in vivo models for translational relevance (e.g., pharmacokinetics in rodents). Ensure alignment with the research aim—e.g., neuroprotection studies may require blood-brain barrier permeability assessments .

Advanced Research Questions

Q. How can conflicting data on this compound’s antioxidant efficacy across studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies, such as assay type (e.g., DCFH-DA vs. Amplex Red), dosing regimens, or model systems. Apply quality assessment frameworks (e.g., 12-point criteria for methodological rigor) to weight studies by reliability .

Q. What strategies address this compound’s limited bioavailability in pharmacokinetic studies?

- Methodological Answer : Optimize formulation using nanocarriers (e.g., liposomes) or prodrug derivatives. Employ LC-MS/MS for precise plasma concentration measurements and compartmental modeling (e.g., non-linear mixed-effects models) to predict tissue distribution .

Q. How should researchers design studies to distinguish this compound’s direct antioxidant effects from secondary signaling modulation?

- Methodological Answer : Use time-resolved assays (e.g., stopped-flow kinetics for ROS scavenging) alongside transcriptomic profiling (e.g., RNA-seq of Nrf2 pathways). Employ genetic/pharmacological inhibitors (e.g., Keap1 siRNA) to isolate signaling contributions .

Q. Data and Contradiction Analysis

Q. What frameworks are effective for resolving contradictions in this compound’s neuroprotective outcomes?

- Methodological Answer : Apply iterative qualitative analysis (e.g., constant comparative method) to categorize conflicting results by experimental variables (e.g., dosing timing post-injury). Reconcile findings through controlled replication studies with standardized protocols .

Q. How can researchers ensure data robustness when this compound exhibits context-dependent efficacy (e.g., cell type-specific effects)?

- Methodological Answer : Implement factorial experimental designs to test interactions between variables (e.g., cell type × oxidative stress inducer). Use multivariate statistics (e.g., ANOVA with Tukey post-hoc) to identify confounding factors .

Q. Experimental Design and Reproducibility

Q. What steps minimize batch-to-batch variability in this compound studies?

- Methodological Answer : Standardize synthesis protocols (e.g., QC checks via FTIR for functional group consistency). Use reference standards from accredited suppliers and document storage conditions (e.g., desiccation, −80°C aliquots) .

Q. How to balance exploratory and hypothesis-driven approaches in this compound research?

- Methodological Answer : Begin with exploratory screens (e.g., high-throughput ROS assays) to identify leads, then transition to hypothesis-driven validation (e.g., dose-response in predefined models). Pre-register hypotheses and analytical pipelines to reduce bias .

Q. Literature and Data Utilization

Q. How to assess the reliability of existing this compound data in secondary analyses?

- Methodological Answer : Evaluate studies using criteria such as raw data availability, assay validation details, and conflict-of-interest statements. Prioritize primary sources with transparent methods and independent replication .

Q. What methodologies enhance systematic reviews of this compound’s therapeutic potential?

Eigenschaften

IUPAC Name |

4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEPTYDLLXMPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165469 | |

| Record name | Carboxyebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153871-75-1 | |

| Record name | Carboxyebselen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153871751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.